Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a sulfanylacetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the chlorination of ethyl benzoate to introduce the chloro substituent. This is followed by the introduction of the sulfanylacetylamino group through a series of reactions involving thiol and amine derivatives. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 2-hydroxy-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate.
Substitution: Ethyl 2-amino-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate.
Scientific Research Applications
Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activities. The chloro substituent can participate in electrophilic reactions, further modifying biological molecules. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 2-chloro-5-({[(2-hydroxyethyl)sulfanyl]acetyl}amino)benzoate can be compared with similar compounds such as:
This compound: Similar structure but with different substituents.
This compound: Contains a different ester group.
This compound: Lacks the chloro substituent.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Properties
IUPAC Name |
ethyl 2-chloro-5-[[2-(2-hydroxyethylsulfanyl)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-2-19-13(18)10-7-9(3-4-11(10)14)15-12(17)8-20-6-5-16/h3-4,7,16H,2,5-6,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPISGAJUJJPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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